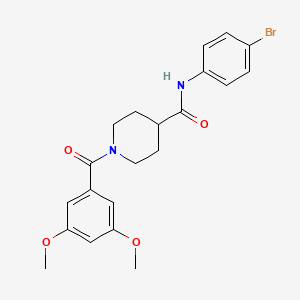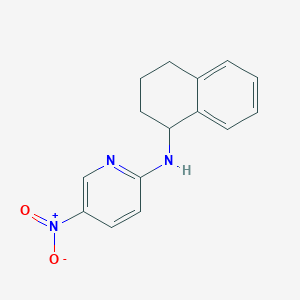
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is a white to off-white powder that is insoluble in water but soluble in organic solvents. This compound has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and sulfonamide hydrolase. This inhibition can lead to various biochemical and physiological effects, which will be discussed in the following sections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide are diverse. One of the most significant effects of this compound is its ability to inhibit the activity of carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues and organs of the body. Inhibition of carbonic anhydrase can lead to various physiological effects, such as decreased blood pH, increased bicarbonate excretion, and decreased carbon dioxide transport.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the mechanisms of these enzymes and developing new drugs that target them. However, there are also certain limitations to the use of this compound. For example, it is insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, its potent inhibitory activity can lead to off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide. One potential direction is the development of new drugs that target the enzymes inhibited by this compound. Additionally, this compound could be used as a starting material for the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry. Finally, further studies are needed to understand the mechanism of action of this compound and its potential effects on various biochemical and physiological processes.
Conclusion:
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is a valuable compound for scientific research due to its potent inhibitory activity against certain enzymes. It has potential applications in the development of new drugs and the synthesis of new heterocyclic compounds. However, further studies are needed to fully understand its mechanism of action and potential effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of 3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide involves the reaction of 2-fluoroaniline with 3-bromo-4-methoxybenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to possess potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, which have potential applications in the field of organic chemistry.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO3S/c1-19-13-7-6-9(8-10(13)14)20(17,18)16-12-5-3-2-4-11(12)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGDVVPGDTFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)